Introduction: The Versatility of a Core Heterocycle
Introduction: The Versatility of a Core Heterocycle
An In-Depth Technical Guide to 5-Aminophthalide: Structure, Properties, and Synthetic Applications
5-Aminophthalide, identified by CAS Registry Number 65399-05-5, is a heterocyclic organic compound built upon an isobenzofuranone core.[1][2] While seemingly a simple molecule, its true value lies in the strategic placement of a reactive primary amine on the phthalide framework. This dual functionality—a lactone and an aromatic amine—renders it a highly versatile and valuable intermediate in synthetic organic chemistry. For researchers in materials science and drug development, 5-Aminophthalide serves as a pivotal building block for constructing more complex molecular architectures, including dyes, photosensitive materials, and pharmacologically active agents.[3] Notably, it is recognized as a key intermediate in the synthesis of the widely used antidepressant, citalopram.[4][5]
This guide offers a senior application scientist's perspective on 5-Aminophthalide, moving beyond simple data recitation to explain the causal relationships behind its properties and synthetic utility. The protocols and data presented are designed to be self-validating, providing researchers with the necessary benchmarks for successful application in the laboratory.
Molecular Structure and Identification
The fundamental structure of 5-Aminophthalide consists of a bicyclic system where a furanone ring is fused to a benzene ring, with an amino group substituted at the 5-position of the aromatic ring.
Caption: Chemical structure and key functional groups of 5-Aminophthalide.
The IUPAC name for this compound is 5-amino-3H-2-benzofuran-1-one.[6][7] It is also commonly referred to as 5-amino-1(3H)-isobenzofuranone.[1][8]
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis, including planning reaction conditions, selecting appropriate solvents, and devising purification strategies. The properties of 5-Aminophthalide are summarized below.
| Property | Value | Source(s) |
| CAS Number | 65399-05-5 | [1][8] |
| Molecular Formula | C₈H₇NO₂ | [1][3][9] |
| Molecular Weight | 149.15 g/mol | [1][6][8] |
| Appearance | White to yellow crystalline solid | [3] |
| Melting Point | 178 °C, 190-193 °C (Note: Varies by source/purity) | [1][3][8][10] |
| Boiling Point | 438.6 ± 45.0 °C (Predicted) | [3][8] |
| Density | ~1.4 g/cm³ | [8] |
| Water Solubility | 22.2 µg/mL | [6][8] |
| pKa | 2.10 ± 0.20 (Predicted) | [3] |
| InChI Key | ISMUWQMUWFPFBZ-UHFFFAOYSA-N | [1][6][10] |
| Canonical SMILES | C1C2=C(C=CC(=C2)N)C(=O)O1 | [1][6] |
Note: Discrepancies in reported melting points are common and can be attributed to differences in crystalline form, purity, and the analytical method used for determination.
Synthesis of 5-Aminophthalide: A Validated Protocol
The most common and scalable synthetic routes to 5-Aminophthalide involve the reduction of a nitro-substituted precursor. The following workflow outlines a robust, two-step process starting from 5-nitrophthalimide, which can be adapted for large-scale preparation.[9] This approach is often favored over direct reduction of 5-nitrophthalide due to the potential for side reactions, whereas the imide group offers a stable handle for the initial, harsh nitration and subsequent selective reduction.
Caption: A common synthetic pathway to 5-Aminophthalide.
Experimental Protocol: Synthesis from 4-Aminophthalimide
This protocol details the conversion of commercially available 4-aminophthalimide (an isomer used for clarity, though the principle applies to related precursors) to 5-Aminophthalide via a reductive hydrolysis reaction.[11] The causality for reagent choice is critical: zinc powder in a strong base is a powerful reducing system, and the presence of copper sulfate can catalyze the reaction.[9] The subsequent acidification and heating are necessary to hydrolyze the intermediate and promote the recyclization to the final lactone product.
Materials:
-
4-Aminophthalimide
-
Zinc powder
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, prepare a mixture of zinc powder (41 g) and sodium hydroxide (122 g) in 50 mL of water.[11]
-
Addition of Starting Material: While stirring vigorously, add 4-aminophthalimide (20 g) to the slurry portion-wise over a period of 30 minutes. The exothermic nature of the reaction requires careful, controlled addition to maintain a manageable temperature.[11]
-
Initial Reaction: Continue stirring the mixture for an additional 30 minutes at ambient temperature.[11]
-
Heating and Ammonia Evolution: Gently heat the reaction mixture to 60 °C. Ammonia gas will be evolved as the reaction proceeds. The reaction should be conducted in a well-ventilated fume hood. Continue heating for 60 minutes after the evolution of ammonia has ceased to ensure the reaction goes to completion.[11]
-
Workup - Filtration: Cool the reaction mixture to approximately 30 °C and filter to remove the unreacted zinc and zinc oxide residues.[11]
-
Acidification and Hydrolysis: Transfer the filtrate to a new vessel and carefully acidify with 30 mL of concentrated hydrochloric acid. Heat the resulting solution to 90 °C for 45 minutes to facilitate hydrolysis and ring closure to the phthalide.[11]
-
Neutralization and Precipitation: Cool the solution and neutralize it by carefully adding solid sodium carbonate (approx. 20 g) until the pH reaches 8-9. The product, 5-Aminophthalide, will precipitate out of the solution as a solid.[11]
-
Isolation and Purification: Collect the precipitated product by filtration, wash thoroughly with cold water to remove residual salts, and air-dry. The crude product can be further purified by recrystallization from a suitable solvent like acetonitrile to yield a product with a sharp melting point (Expected crude yield: ~16.8 g).[5][11]
Key Reactions and Applications in Drug Development
The synthetic utility of 5-Aminophthalide is primarily derived from the reactivity of its aromatic amino group. This group can readily undergo a range of classical transformations, allowing for its incorporation into larger, more complex molecules.
-
Diazotization: The amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide array of functional groups (e.g., halogens, cyano, hydroxyl) via Sandmeyer-type reactions.
-
Acylation and Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as solubility and cell permeability, or to act as a linker to other molecular fragments.
-
Alkylation: The nucleophilic amine can be alkylated, although selectivity (mono- vs. di-alkylation) can be a challenge and may require the use of protecting groups.
The most prominent application of 5-Aminophthalide is as a precursor in the synthesis of pharmaceuticals. Its structure is embedded within several important drug scaffolds. As previously mentioned, it is a documented intermediate in the synthesis of citalopram, a selective serotonin reuptake inhibitor (SSRI).[4][5] Its derivatives are also explored for potential anti-cancer and antiviral activities.[3]
Safety, Handling, and Storage
As a laboratory chemical, 5-Aminophthalide must be handled with appropriate safety precautions.
-
Hazard Identification: It is classified as an irritant and may cause skin, eye, and respiratory irritation.[7][8][9] Some sources also indicate it is harmful or toxic if swallowed.[6][10]
-
Personal Protective Equipment (PPE): Always handle 5-Aminophthalide in a well-ventilated area or fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Avoid creating dust. Use non-sparking tools.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C for long-term stability.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12]
Conclusion
5-Aminophthalide is more than a simple chemical reagent; it is an enabling building block for innovation in both pharmaceutical and materials science. Its straightforward synthesis, coupled with the versatile reactivity of its amino functionality, provides chemists with a reliable scaffold for molecular construction. By understanding the principles behind its synthesis and reactivity, researchers can confidently and effectively leverage the unique properties of 5-Aminophthalide to advance their scientific objectives.
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5-Amino-3H-isobenzofuran-1-one (5-aminophthalide) | Request PDF. (n.d.). ResearchGate. [Link]
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